molecular formula C9H10N6O2S2 B2796866 4-(N-(2-methyl-2H-tetrazol-5-yl)sulfamoyl)benzothioamide CAS No. 1523366-51-9

4-(N-(2-methyl-2H-tetrazol-5-yl)sulfamoyl)benzothioamide

Cat. No. B2796866
CAS RN: 1523366-51-9
M. Wt: 298.34
InChI Key: PYFZMYIMTBJERY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N-(2-methyl-2H-tetrazol-5-yl)sulfamoyl)benzothioamide (TBT) is a synthetic compound belonging to the family of benzothioamides. It is a nitrogen-containing aromatic compound that has been widely studied in recent years due to its unique properties and potential applications. TBT has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of biochemical and physiological effects, and the evaluation of its advantages and limitations.

Scientific Research Applications

Antibacterial Activity

The compound has been synthesized and screened for its antibacterial activities . The tetrazole moiety in the compound can interact with many enzymes and receptors in organisms via non-covalent interactions, resulting in a wide range of biological properties including antibacterial effects .

Anticancer Activity

The compound has also been screened for its anticancer activities . The tetrazole moiety has shown promising results in the field of cancer research .

Anti-Tuberculosis Activity

The compound has been used in the research of anti-TB activities . Tuberculosis is a leading cause of sickness and death worldwide, and the compound has shown potential in combating this disease .

Antihypertensive Activity

The compound belongs to the sartans family, and biphenyl tetrazole is one of the most commonly used drug moieties used in the treatment of hypertension . Research shows that high blood pressure may lead to a bacterial infection, and a chronic infection (viruses and bacteria) has shown a close relation with hypertension .

Antioxidant Activity

The compound has shown significant free radical scavenging potentials . This antioxidant activity is more than the parent drug while retaining antihypertensive potentials along with urease inhibition properties .

Urease Inhibition Activity

Most of the synthesized analogs of the compound showed urease inhibitory actions . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, and its inhibition can be beneficial in the treatment of certain diseases .

High-Performance Energetic Material

The compound has been used in the synthesis of new materials with good detonation properties and moderate sensitivities, making it a promising candidate for application as a high-performance energetic material .

Gas Adsorption and Separation

The compound has been used in the synthesis of a new three-dimensional (3D) honeycomb framework, which reveals high adsorption capacity for CO2 and C2H2 , and significantly selective separation of CO2/CH4, C2H2/CO2 and C2H2/CH4 .

properties

IUPAC Name

4-[(2-methyltetrazol-5-yl)sulfamoyl]benzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6O2S2/c1-15-12-9(11-14-15)13-19(16,17)7-4-2-6(3-5-7)8(10)18/h2-5H,1H3,(H2,10,18)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFZMYIMTBJERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)NS(=O)(=O)C2=CC=C(C=C2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-(2-methyl-2H-tetrazol-5-yl)sulfamoyl)benzothioamide

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